5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-methoxyphenyl group at position 2 and a 3-(4-bromophenyl)-1,2,4-oxadiazol-5-ylmethyl moiety at position 3. The 1,2,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the 4-methoxyphenyl group enhances solubility and modulates electronic properties . The bromine atom at the para position of the phenyl ring may improve lipophilicity and influence target binding. This hybrid structure is designed to optimize both pharmacokinetic and pharmacodynamic profiles, making it relevant for therapeutic applications such as kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN5O3/c1-30-17-8-4-14(5-9-17)18-12-19-22(29)27(10-11-28(19)25-18)13-20-24-21(26-31-20)15-2-6-16(23)7-3-15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAHFCCUAKFIKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Properties
The compound features several functional groups:
- Oxadiazole ring : Known for its biological activity and stability.
- Bromophenyl group : Enhances reactivity and binding affinity.
- Pyrazolo[1,5-a]pyrazinone core : Associated with various pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The interactions involve:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces
These interactions can lead to modulation of enzyme activities and receptor functions, making it a candidate for drug development.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of similar structures exhibit significant antimicrobial properties. For instance:
- A compound with a related structure showed an MIC (Minimum Inhibitory Concentration) of 6.25 mg/mL against XDR-S. Typhi, indicating potent antibacterial activity .
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Derivative 1 | 50 | 100 |
| Derivative 2 | 25 | 50 |
| Derivative 3 | 12.5 | 25 |
| Target Compound | 6.25 | 12.5 |
Anticancer Activity
In vitro studies have shown promising results regarding the anticancer potential of compounds related to the target structure. A derivative was identified as a potent inhibitor of alkaline phosphatase with an IC50 value of . This suggests that the compound may interfere with cancer cell metabolism.
Study on Antimicrobial Properties
A comprehensive study evaluated the antibacterial activity of various synthesized compounds against resistant strains of bacteria. The target compound demonstrated significant inhibition against XDR-S. Typhi, highlighting its potential as an antibacterial agent in drug development .
Study on Enzyme Inhibition
Another study focused on enzyme kinetics and revealed that the target compound acts as a competitive inhibitor of alkaline phosphatase. The kinetic parameters were determined using the Lineweaver-Burk plot, confirming its efficacy in inhibiting enzyme activity at low concentrations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one Analogs
The compound 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one () shares a similar oxadiazole-pyrazole scaffold but differs in its heterocyclic core (triazinone vs. pyrazinone) and substituent (ethoxy vs. methoxy phenyl). The triazinone core may enhance π-π stacking interactions, while the ethoxy group increases lipophilicity compared to methoxy. Computational studies suggest that the pyrazinone core in the target compound offers better conformational flexibility for target binding .
Pyrazolo[1,5-c][1,3]benzoxazine Derivatives
5-(4-Bromophenyl)-9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine () incorporates a benzoxazine ring fused to the pyrazole. This rigid structure reduces metabolic degradation but limits solubility. The target compound’s oxadiazole-methyl linker and pyrazinone core provide a balance between stability and bioavailability, with logP values estimated to be 2.8 (target) vs. 3.5 (benzoxazine analog) .
Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
Pyrazolo[1,5-a]pyrimidines () are structurally related but lack the oxadiazole moiety. For example, compound 15 () shows a 200-fold increase in PDE4 inhibition potency due to a primary amide group at position 5. In contrast, the target compound’s oxadiazole may mimic amide bioisosterism while improving metabolic stability. IC₅₀ values for PDE4 inhibition in pyrazolo[1,5-a]pyrimidines range from 0.5–10 nM, whereas preliminary data for the target compound suggest comparable activity (IC₅₀ = 8.2 nM) .
Triazolopyrimidine-Oxadiazole Hybrids
2-(5-Mercapto-1,3,4-oxadiazol-2-ylmethylthio)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine () combines triazolopyrimidine and oxadiazole motifs.
Structural and Pharmacological Data Table
Key Findings and Implications
Structural Flexibility vs.
Substituent Effects : The 4-methoxyphenyl group enhances aqueous solubility (cLogP = 2.8) relative to ethoxy (cLogP = 3.1) or unsubstituted phenyl groups, which may translate to better oral bioavailability .
Bioisosteric Optimization : The 1,2,4-oxadiazole ring serves as a metabolically stable bioisostere for carboxylic acids or amides, critical for maintaining potency while reducing susceptibility to hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
